molecular formula C15H17BrN4O B6712676 N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide

N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B6712676
M. Wt: 349.23 g/mol
InChI Key: UGISTXKHMSAFAC-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . This compound is of particular interest due to its potential biological activities and its role in various chemical reactions.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-11(20-10-17-9-18-20)15(21)19(14-5-6-14)8-12-3-2-4-13(16)7-12/h2-4,7,9-11,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGISTXKHMSAFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide involves multiple steps. Initially, 3-bromobenzoic acid is converted into its methyl ester, followed by transformation into 3-bromobenzohydrazide. The final step involves the cyclization of the hydrazide to produce the 1,2,4-triazole derivative . This intermediate is then coupled with different electrophiles to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.

Chemical Reactions Analysis

N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring is known to bind with high affinity to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide include other triazole derivatives such as:

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